molecular formula C23H28N6O B6531594 3-[4-(4-ethylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1020502-60-6

3-[4-(4-ethylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B6531594
CAS No.: 1020502-60-6
M. Wt: 404.5 g/mol
InChI Key: BBQVSRGKQJEWEA-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazine class of heterocyclic aromatic molecules, which are recognized for their pharmacological versatility. Its structure comprises a pyridazine core substituted with a piperazine ring bearing a 4-ethylbenzoyl group at position 3 and a 3,4,5-trimethylpyrazole moiety at position 4. Pyridazine derivatives are known for diverse biological activities, including anti-inotropic, anti-platelet aggregation, antibacterial, and antiviral effects . The ethylbenzoyl and trimethylpyrazole groups are hypothesized to enhance target binding affinity and metabolic stability, making this compound a candidate for therapeutic development.

Properties

IUPAC Name

(4-ethylphenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O/c1-5-19-6-8-20(9-7-19)23(30)28-14-12-27(13-15-28)21-10-11-22(25-24-21)29-18(4)16(2)17(3)26-29/h6-11H,5,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQVSRGKQJEWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[4-(4-ethylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound notable for its diverse biological activities. Its unique structure combines piperazine and pyridazine moieties with trimethylpyrazole, which may interact with various biological targets. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

The molecular formula of this compound is C21H26N4OC_{21}H_{26}N_4O with a molecular weight of 404.5 g/mol. The compound has been assigned the CAS number 1020502-60-6. Its structural characteristics can be summarized as follows:

PropertyValue
Molecular FormulaC21H26N4O
Molecular Weight404.5 g/mol
CAS Number1020502-60-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the piperazine ring and the introduction of the ethylbenzoyl and trimethylpyrazole groups. Reaction conditions such as temperature and solvent choice are crucial for optimizing yield but often vary by laboratory protocols.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. It may function as an agonist or antagonist at various targets, influencing cellular pathways related to pharmacological responses such as:

  • Analgesic Effects : Potential modulation of pain pathways.
  • Anti-inflammatory Activity : Inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, derivatives have shown up to 85% inhibition of TNF-α at concentrations comparable to standard drugs like dexamethasone .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Studies on related pyrazole derivatives have demonstrated effective activity against various bacterial strains including E. coli and S. aureus at specific concentrations .

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). These studies utilize assays to determine cell viability and apoptosis induction through mechanisms involving tubulin polymerization inhibition .

Case Studies

Several studies have documented the biological activities of pyrazole-containing compounds:

  • Anti-inflammatory Studies : A series of pyrazole derivatives were tested in carrageenan-induced rat paw edema models, showing significant reductions in inflammation compared to ibuprofen .
  • Antimicrobial Efficacy : Compounds derived from similar structures have been tested against pathogenic bacteria and fungi, revealing promising results that warrant further exploration for therapeutic use .
  • Cytotoxicity Against Cancer Cells : Recent evaluations demonstrated that certain derivatives exhibit potent cytotoxicity against cancer cell lines, suggesting potential applications in oncology .

Scientific Research Applications

Biological Activities

Research indicates that 3-[4-(4-ethylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine exhibits various biological activities that may be leveraged in medicinal chemistry:

Potential Mechanisms of Action:

  • The compound may interact with specific receptors or enzymes within biological systems, potentially acting as an agonist or antagonist.
  • It has been suggested to modulate cellular pathways involved in pharmacological responses such as analgesic or anti-inflammatory effects.

Therapeutic Applications

The compound shows promise in several therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of tumor cells by targeting specific kinases involved in cancer progression.
  • Analgesic Effects : Its interaction with pain pathways indicates potential use in pain management therapies.
  • Anti-inflammatory Properties : The modulation of inflammatory pathways may lead to applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound:

Study 1: Anticancer Potential

A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.

Study 2: Analgesic Activity

In another study focusing on pain models in rodents, the compound demonstrated significant analgesic effects compared to control groups. This suggests its potential utility in developing new pain relief medications.

Comparison with Similar Compounds

Impact of Piperazine Substituents

  • Biphenylsulfonyl : The sulfonyl group introduces polarity, which could reduce passive diffusion but enhance solubility in aqueous environments.
  • Trifluoromethyl : The electron-withdrawing CF₃ group may increase metabolic stability and influence binding to hydrophobic pockets in target proteins.
  • Methoxy : The methoxy group’s electron-donating properties might alter electronic distribution, affecting interactions with charged residues in biological targets.

Impact of Pyrazole Substituents

  • 3,4,5-Trimethylpyrazole (Target Compound) : The triple methyl groups likely enhance steric shielding, reducing susceptibility to oxidative metabolism. This feature is retained in , and .

Research Findings and Theoretical Implications

While direct pharmacological data for the target compound are unavailable, insights can be inferred from structural analogs:

  • Antimicrobial Activity : Pyridazine derivatives with electron-withdrawing groups (e.g., CF₃ in ) may exhibit enhanced antibacterial effects due to increased electrophilicity .
  • Metabolic Stability : The 3,4,5-trimethylpyrazole group in the target compound likely prolongs half-life compared to simpler pyrazole variants (e.g., ).
  • Selectivity : Substituted benzoyl groups (e.g., bromo in ) might improve selectivity for specific enzymatic targets, though this requires experimental validation.

Q & A

Q. What are the key synthetic routes for 3-[4-(4-ethylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine, and what reagents are critical for optimizing yield?

  • Methodological Answer: Synthesis typically involves multi-step coupling reactions. For example:

Nucleophilic substitution on pyridazine at position 3 with a pre-functionalized piperazine derivative (e.g., 4-ethylbenzoyl-piperazine) using a base like sodium hydride in DMF .

Suzuki-Miyaura cross-coupling at position 6 with a trimethylpyrazole boronic ester under palladium catalysis .
Critical reagents include anhydrous solvents (DMF, THF), coupling agents (e.g., EDCI), and catalysts (Pd(PPh₃)₄). Yield optimization requires strict temperature control (60–80°C) and inert atmospheres .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer: Use orthogonal analytical techniques:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyridazine core .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (expected ~450–460 g/mol) .
  • X-ray crystallography to resolve spatial arrangement of the piperazine and pyrazole moieties, if single crystals are obtainable .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer: Prioritize in vitro assays :
  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts .
  • Cytotoxicity profiling via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility and stability tests in PBS/DMSO to guide dosing in follow-up studies .

Q. How does the compound’s stability under varying pH conditions impact experimental design?

  • Methodological Answer: Conduct pH stability studies (pH 2–9) using HPLC-UV monitoring:
  • Acidic conditions (pH < 4) may hydrolyze the benzoyl-piperazine bond, requiring buffered solutions for cell-based assays .
  • Include degradant identification via LC-MS to adjust storage conditions (e.g., −20°C in amber vials) .

Q. What structural analogs of this compound have been studied, and how do their activities compare?

  • Methodological Answer: Analog comparison table:
CompoundModificationsActivity
4-Ethoxybenzoyl analogEthoxy substitutionEnhanced kinase inhibition (IC₅₀ = 12 nM vs. 18 nM)
Pyrazole-methyl deletionReduced steric bulk10-fold lower cytotoxicity
Chlorophenyl-sulfonyl variantIncreased polarityImproved solubility but reduced target affinity

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize contradictory data between in vitro and in vivo models?

  • Methodological Answer: Address discrepancies via:
  • Metabolite profiling (LC-MS/MS) to identify active/inactive derivatives in vivo .
  • Molecular dynamics simulations to assess binding pocket interactions under physiological conditions .
  • Dose-response recalibration using PK/PD modeling to account for bioavailability differences .

Q. What strategies are effective for identifying the compound’s primary biological target?

  • Methodological Answer: Employ chemo-proteomic approaches :
  • Photoaffinity labeling with a biotin-tagged probe for target pulldown and MS identification .
  • Thermal shift assays (CETSA) to detect protein stabilization upon binding .
  • CRISPR-Cas9 gene knockout screens to correlate target gene loss with resistance .

Q. How should researchers resolve contradictions in reported IC₅₀ values across studies?

  • Methodological Answer: Standardize protocols:
  • Use ATP concentration-matched kinase assays (e.g., 1 mM ATP for consistent competition) .
  • Validate with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .
  • Report Hill slopes to detect cooperative effects and assay interference .

Q. What methodologies address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer: Investigate using:
  • Tissue distribution studies (radiolabeled compound) to assess target organ exposure .
  • Plasma protein binding assays (equilibrium dialysis) to quantify free fraction .
  • Transgenic models (e.g., humanized targets) to bridge species-specific differences .

Q. How can formulation challenges (e.g., poor aqueous solubility) be systematically addressed?

  • Methodological Answer:
    Optimize via:
  • Co-solvent systems (e.g., PEG-400/EtOH) for in vivo dosing .
  • Nanoparticle encapsulation (PLGA carriers) to enhance bioavailability .
  • Salt formation screening (e.g., HCl, mesylate) to improve crystallinity and dissolution .

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